2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives related to 2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid demonstrate significant antimicrobial properties. For instance, studies on rhodanine-3-acetic acid derivatives, a class of compounds closely related to the chemical , have highlighted their potential as antimicrobial agents against a range of bacteria, mycobacteria, and fungi. These derivatives exhibit pronounced activity against mycobacteria, including Mycobacterium tuberculosis, with certain compounds demonstrating minimum inhibitory concentrations indicative of high efficacy. The structure-activity relationship analysis within these studies has helped identify the molecular features contributing to their antimicrobial potency, thereby aiding in the design of more effective therapeutic agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Evaluation
Further research into the chemical's derivatives has explored their potential in anticancer applications. Specifically, the synthesis and evaluation of novel compounds bearing structural similarities to this compound have been conducted to assess their efficacy against various cancer cell lines. This research avenue holds promise for the development of new anticancer drugs with enhanced selectivity and potency, potentially offering new therapeutic options for cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Corrosion Inhibition
In the context of industrial applications, derivatives of this compound have been investigated for their corrosion inhibition properties. Studies demonstrate that these compounds can effectively inhibit the corrosion of mild steel in acidic environments, a critical consideration in the maintenance and longevity of industrial machinery and infrastructure. The mechanism of action is believed to involve the formation of a protective film on the metal surface, thereby preventing direct contact with corrosive agents. This property is highly valuable in industries where metal components are exposed to harsh chemical environments, offering a potential strategy to significantly reduce maintenance costs and extend the service life of metal-based structures (Yadav, Sinha, Sarkar, Bahadur, & Ebenso, 2015).
Mechanism of Action
Target of Action
It is known that methoxy-substituted cyclic compounds could potentially inhibit estrogen receptor (er) negative breast cancer growth in vitro .
Mode of Action
It is postulated that the compound interacts with its targets, possibly estrogen receptors, leading to changes that inhibit the growth of ER-negative breast cancer cells .
Biochemical Pathways
Given its potential role in inhibiting er-negative breast cancer growth, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
It is postulated that the compound could inhibit the growth of er-negative breast cancer cells .
properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-10-5-3-2-4-9(10)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAABRGBASHJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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